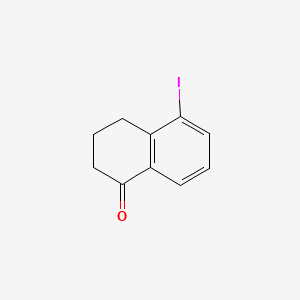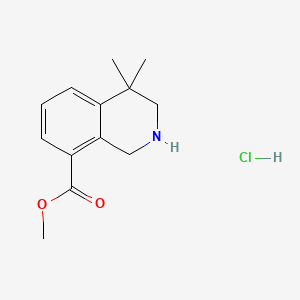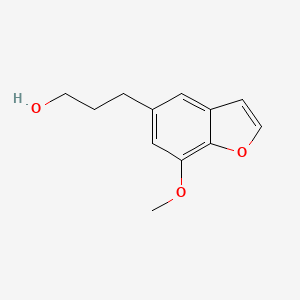
5-(3-羟基丙基)-7-甲氧基苯并呋喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, often using techniques like X-ray crystallography or NMR spectroscopy to determine the positions of atoms within the molecule .Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .科学研究应用
抗炎特性:已对与 5-(3-羟基丙基)-7-甲氧基苯并呋喃相关的化合物进行抗炎活性研究。例如,从安息香树的茎皮中分离出的类似苯并呋喃对巨噬细胞中的一氧化氮产生表现出抑制作用,表明在治疗炎症相关疾病中具有潜在应用 (Cao et al., 2015).
合成途径:已经对天然存在的苯并呋喃的合成进行了研究,包括 5-(3-羟基丙基)-7-甲氧基苯并呋喃的衍生物。这些合成方法对于生产这些化合物以进行进一步的生物学研究和潜在的治疗应用至关重要 (Mali & Massey, 1998).
抗胆碱酯酶活性:已经评估了基于苯并呋喃骨架的新型化合物(包括 5-(3-羟基丙基)-7-甲氧基苯并呋喃)的抗胆碱酯酶作用。这些化合物已显示出作为乙酰胆碱酯酶等酶的抑制剂的潜力,表明在治疗阿尔茨海默病等疾病中具有可能的应用 (Luo et al., 2005).
细胞毒和抗菌活性:对类似苯并呋喃的研究揭示了细胞毒和抗菌活性。例如,来自海洋真菌 Pseudallescheria boydii 的化合物对各种人癌细胞系表现出中等的细胞毒活性,表明在癌症治疗中具有潜力 (Lan et al., 2014).
潜在的乳腺癌抗雌激素剂:已经合成了 3-酰基-5-羟基苯并呋喃的衍生物,并测试了它们对人乳腺癌细胞的抗增殖作用。这项研究表明苯并呋喃衍生物在开发乳腺癌治疗药物中的潜力 (Li et al., 2013).
抗结核活性:从五味子根木中分离出的类似于 5-(3-羟基丙基)-7-甲氧基苯并呋喃的化合物表现出抗结核活性,表明在治疗结核病中具有潜在应用 (Huang et al., 2008).
降压特性:已经合成了一些 5-甲氧基-3-[(苯并唑-2-基) 硫代乙酰氨基]-2,3-二氢苯并呋喃的衍生物,并研究了它们的降压活性,表明在心血管治疗中具有潜在应用 (Turan-Zitouni et al., 1996).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(7-methoxy-1-benzofuran-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-8-9(3-2-5-13)7-10-4-6-15-12(10)11/h4,6-8,13H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSYYGYNHFDMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)CCCO)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659519 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118930-92-0 |
Source


|
| Record name | 3-(7-Methoxy-1-benzofuran-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the natural sources of 5-(3-Hydroxypropyl)-7-methoxybenzofuran and are there any synthetic routes to produce it?
A1: 5-(3-Hydroxypropyl)-7-methoxybenzofuran has been identified in the seeds of Styrax officinalis L. []. Additionally, it is found in Taxodium ascendens, commonly known as pond cypress [], and in the rhizome of Polygonum cuspidatum, also known as Japanese knotweed []. Synthetically, this compound and its derivatives can be produced from 2-allyloxy-3-methoxybenzaldehyde through a series of reactions, including hydroboration and oxidation [].
Q2: Has 5-(3-Hydroxypropyl)-7-methoxybenzofuran been isolated as a single compound or as part of a glycoside?
A2: Research indicates that 5-(3-Hydroxypropyl)-7-methoxybenzofuran can exist both as a free benzofuran and as part of a glycoside. For instance, it is found as a glycoside in the seeds of Styrax officinalis L., where acid hydrolysis releases the aglycone, 5-(3-Hydroxypropyl)-7-methoxybenzofuran, alongside egonol []. In contrast, it is found in its free form in Taxodium ascendens [].
Q3: Are there any known derivatives of 5-(3-Hydroxypropyl)-7-methoxybenzofuran found in natural sources?
A3: Yes, 2,3-dihydro-2-(4′-O-β-D-glucopyranosyl-3′-methoxy-phenyl)-3-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxybenzofuran, a glycosylated derivative of 5-(3-Hydroxypropyl)-7-methoxybenzofuran, has been isolated from both Polygonum cuspidatum and the leaves of Crataegus pinnatifida Bge [, ]. This highlights the presence of naturally occurring structural variations of this benzofuran derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

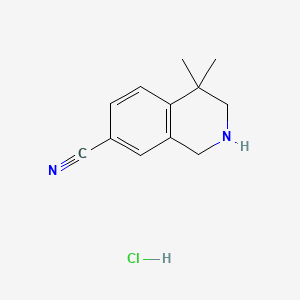
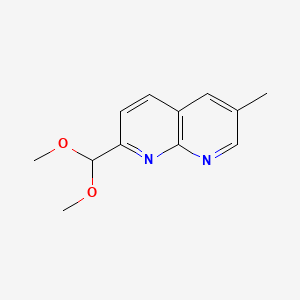
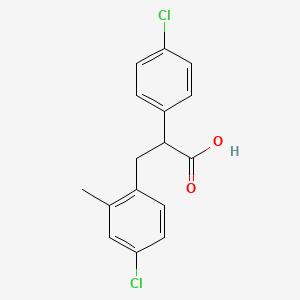

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
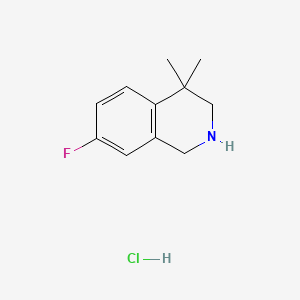
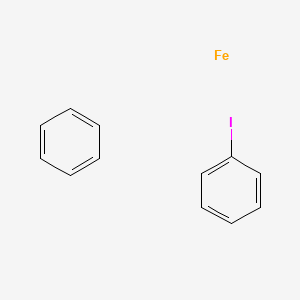
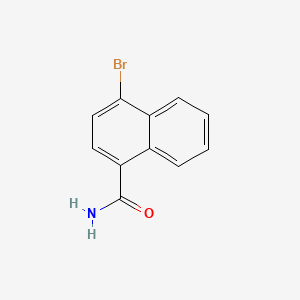
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylene}-2,5-diphenylpyrrolidinium tetrafluorobora](/img/no-structure.png)
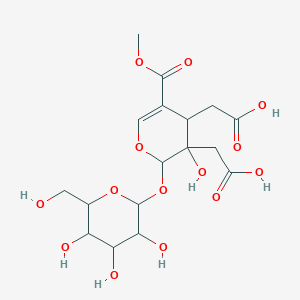
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)
![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)
